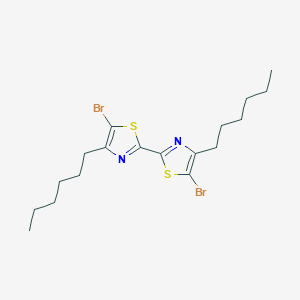

5,5'-Dibromo-4,4'-dihexyl-2,2'-bithiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-(5-bromo-4-hexyl-1,3-thiazol-2-yl)-4-hexyl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26Br2N2S2/c1-3-5-7-9-11-13-15(19)23-17(21-13)18-22-14(16(20)24-18)12-10-8-6-4-2/h3-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUEAYYKPBOHFDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=C(SC(=N1)C2=NC(=C(S2)Br)CCCCCC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26Br2N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10598827 | |

| Record name | 5,5'-Dibromo-4,4'-dihexyl-2,2'-bi-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10598827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

494.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180729-93-5 | |

| Record name | 5,5'-Dibromo-4,4'-dihexyl-2,2'-bi-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10598827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5,5'-Dibromo-4,4'-dihexyl-2,2'-bithiazole CAS number

An In-depth Technical Guide to 5,5'-Dibromo-4,4'-dihexyl-2,2'-bithiazole CAS Number: 180729-93-5

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive overview of this compound, a key building block in the field of organic electronics. Identified by its CAS Number 180729-93-5, this heterocyclic compound is instrumental in the synthesis of high-performance conjugated polymers and small molecules for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). This document details its physicochemical properties, provides a validated synthesis protocol, discusses essential characterization techniques, and explores its functional role in advanced materials. The guide is intended for researchers, materials scientists, and professionals in drug development seeking to leverage the unique electronic properties of bithiazole-based systems.

Introduction: The Strategic Importance of Bithiazole Scaffolds

The 2,2'-bithiazole unit is a compelling electron-deficient scaffold for the construction of organic semiconducting materials.[1] Its inherent electronic properties, derived from the imine (C=N) nitrogen atoms, allow for precise tuning of the frontier molecular orbital energy levels (HOMO/LUMO) in the resulting conjugated systems. This is a critical design parameter for efficient charge injection and transport in electronic devices.

The subject of this guide, this compound, is a strategically functionalized derivative. The two bromine atoms at the 5 and 5' positions serve as versatile synthetic handles, enabling facile polymerization and cross-coupling reactions, such as Stille and Suzuki couplings, to extend the π-conjugated backbone.[2] Concurrently, the two hexyl chains at the 4 and 4' positions impart excellent solubility in common organic solvents.[3][4] This solubility is not a trivial feature; it is a crucial prerequisite for solution-based processing and fabrication of large-area, low-cost organic electronic devices. The specific placement of these alkyl chains also helps to influence the intermolecular packing and morphology of the final polymer films, which directly impacts charge carrier mobility.[4]

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below, providing a quick reference for experimental planning.

| Property | Value | Source |

| CAS Number | 180729-93-5 | [5][6][7] |

| Molecular Formula | C₁₈H₂₆Br₂N₂S₂ | [7][8] |

| Molecular Weight | 494.35 g/mol | [7][8] |

| IUPAC Name | 5,5'-dibromo-4,4'-dihexyl-2,2'-bi-1,3-thiazole | [7] |

| Appearance | Typically a yellow liquid or solid | [3] |

| Purity | >95% (as commonly supplied) | [8] |

| Synonyms | 2,2'-Bithiazole, 5,5'-dibromo-4,4'-dihexyl- | [7] |

Synthesis and Purification Workflow

The synthesis of this compound is typically achieved through the bromination of a dihexyl-bithiazole precursor. The workflow involves the initial synthesis of the core bithiazole structure followed by functionalization.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis

Causality: This two-step protocol is designed for efficiency and control. The first step builds the core heterocyclic scaffold, and the second step introduces the bromine atoms at the electronically active 5 and 5' positions using a mild brominating agent, N-Bromosuccinimide (NBS), to prevent over-bromination or degradation of the thiazole rings.

Step 1: Synthesis of 4,4'-dihexyl-2,2'-bithiazole

-

To a stirred solution of 2-bromo-octanal (2.2 equivalents) in ethanol, add dithiooxamide (1.0 equivalent).

-

Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Redissolve the crude residue in dichloromethane (DCM) and wash with a saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude 4,4'-dihexyl-2,2'-bithiazole, which can be used in the next step without further purification or after purification by column chromatography.

Step 2: Bromination to this compound

-

Dissolve the 4,4'-dihexyl-2,2'-bithiazole (1.0 equivalent) in N,N-Dimethylformamide (DMF).

-

Cool the solution to 0 °C in an ice bath.

-

Add N-Bromosuccinimide (NBS) (2.1 equivalents) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours. The reaction should be protected from light to minimize side reactions.

-

Pour the reaction mixture into water and extract with ethyl acetate or hexane.

-

Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude product.

Protocol: Purification

Trustworthiness: The self-validating nature of this protocol lies in the characterization of the final product. The purity must be confirmed by ¹H NMR and mass spectrometry to ensure the absence of mono-brominated or starting material impurities, which would be detrimental to achieving high molecular weight polymers in subsequent polymerization steps.

-

Prepare a silica gel column using a hexane/ethyl acetate solvent system as the eluent.

-

Load the crude product onto the column.

-

Elute the column with a gradient of increasing ethyl acetate in hexane (e.g., starting from 100% hexane).

-

Collect fractions and monitor by TLC to isolate the desired product.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a pure compound.

Characterization and Quality Control

To ensure the structural integrity and electronic properties of the synthesized molecule, a suite of analytical techniques is employed.

| Technique | Purpose | Expected Results |

| ¹H NMR | Structural verification and purity assessment. | Resonances corresponding to the aliphatic hexyl chains and the absence of protons at the 5,5' positions of the thiazole rings. |

| ¹³C NMR | Confirms the carbon skeleton of the molecule. | Signals for all 18 unique carbon atoms in the structure. |

| Mass Spec. | Confirmation of molecular weight and formula. | A molecular ion peak corresponding to the exact mass of C₁₈H₂₆Br₂N₂S₂ (494.35 g/mol ), showing the characteristic isotopic pattern for two bromine atoms. |

| UV-Vis | Probes the electronic transitions and optical bandgap. | An absorption maximum (λₘₐₓ) in the UV region, characteristic of the π-π* transition of the bithiazole core. |

| Cyclic Voltammetry | Determines HOMO/LUMO energy levels. | Reversible or quasi-reversible reduction/oxidation peaks from which the electrochemical bandgap can be calculated. |

Core Applications in Organic Electronics

The primary utility of this compound is as a monomer for the synthesis of donor-acceptor (D-A) conjugated copolymers.[9] In these architectures, the electron-deficient bithiazole unit acts as the acceptor ('A'), while it is copolymerized with an electron-rich 'donor' monomer. This D-A strategy is a cornerstone of modern organic semiconductor design, as it effectively lowers the polymer's bandgap, enabling broader absorption of the solar spectrum in OPVs and facilitating charge transport in OFETs.[10]

Caption: Role as a monomer in Stille cross-coupling polymerization.

The dibromo functionality is critical for this process, allowing for sequential C-C bond formation with organostannane or boronic ester-functionalized comonomers under palladium catalysis. The resulting polymers often exhibit strong intermolecular interactions and high charge carrier mobilities, making them suitable for high-performance electronic devices.[9]

Handling, Storage, and Safety

-

Handling: Handle in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust or vapors and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place. This compound may be sensitive to light and air over long periods. For long-term storage, an inert atmosphere (e.g., argon or nitrogen) is recommended.

-

Safety: While specific toxicity data is not widely available, heterocyclic compounds and organobromides should be handled with care. Assume the compound is harmful if ingested or absorbed through the skin. Consult the Safety Data Sheet (SDS) from the supplier for detailed information.

Conclusion

This compound is a high-value, specialized chemical intermediate whose design reflects a sophisticated understanding of materials chemistry. The combination of a π-deficient aromatic core, solubilizing alkyl chains, and reactive bromine handles makes it an indispensable building block for the next generation of organic semiconductors. Its successful application in synthesizing advanced polymers for OFETs and OPVs underscores the importance of precise molecular design in the field of organic electronics.

References

-

ChemWhat. (n.d.). 5,5′-Dibromo-4,4′-dihexyl-2,2′-bithiazole CAS#: 180729-93-5. Retrieved from [Link]

-

Béjar, M., et al. (2024). 5,5′-Bis[9-(2-ethylhexyl)-9H-carbazol-3-yl]-4,4′-diphenyl-2,2′-bithiazole. Molbank, 2024(1), m1761. Available from: [Link]

-

Chemsigma. (n.d.). 5,5'-Bis(5-bromo-2-thienyl)-4,4'-dihexyl-2,2'-bithiazole [853722-91-5]. Retrieved from [Link]

-

PubChem. (n.d.). 5'-Bromo-3,4'-dihexyl-2,2'-bithiophene. Retrieved from [Link]

-

Tharmaseelan, B., et al. (2021). Design, Synthesis and Characterization of Fused Bithiazole- and Dithiophene-Based Low Bandgap Thienylenevinylene Copolymers. RSC Advances, 11(45), 28233-28241. Available from: [Link]

-

MDPI. (2022). Safe Synthesis of 4,7-Dibromo[5][6][11]thiadiazolo[3,4-d]pyridazine and Its SNAr Reactions. Molecules, 27(20), 7011. Available from: [Link]

-

Apollo - University of Cambridge Repository. (n.d.). Towards novel photoswitches for applications in organic electronics. Retrieved from [Link]

-

Xing, L., & Luscombe, C. K. (2021). Advances in applying C–H functionalization and naturally sourced building blocks in organic semiconductor synthesis. Journal of Materials Chemistry C, 9(47), 16833-16853. Available from: [Link]

-

ChemWhat. (n.d.). 4,4′-Dibromo-2,2′-bis(triisopropylsilyl)-5,5′-bithiazole CAS#: 1223559-98-5. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. ossila.com [ossila.com]

- 4. FCKeditor - Resources Browser [vinoge.com]

- 5. 180729-93-5|this compound|BLD Pharm [bldpharm.com]

- 6. 5,5'-디브로모-4,4'-디헥실-2,2'-비티아졸 CAS#: 180729-93-5 • ChemWhat | 화학 및 생물학 데이터베이스 [chemwhat.kr]

- 7. This compound | 180729-93-5 [amp.chemicalbook.com]

- 8. 3D-FD153186 - 55-dibromo-44-dihexyl-22-bithiazole | 180729… [cymitquimica.com]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. Advances in applying C–H functionalization and naturally sourced building blocks in organic semiconductor synthesis - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D1TC04128B [pubs.rsc.org]

- 11. 5,5'-Bis(5-bromo-2-thienyl)-4,4'-dihexyl-2,2'-bithiazole [853722-91-5] | Chemsigma [chemsigma.com]

An In-depth Technical Guide to the Physicochemical Properties of 5,5'-Dibromo-4,4'-dihexyl-2,2'-bithiazole

Abstract

This technical guide provides a comprehensive overview of the anticipated physicochemical properties of 5,5'-Dibromo-4,4'-dihexyl-2,2'-bithiazole, a key heterocyclic building block in the synthesis of advanced organic electronic materials. Due to its role as a synthetic intermediate, extensive characterization data for this specific molecule is not widely published. Therefore, this guide presents a prospective analysis based on the known characteristics of analogous bithiazole and bithiophene systems. We detail the standard experimental methodologies required for a thorough investigation of its optical, electrochemical, and thermal properties. This document is intended for researchers, chemists, and materials scientists engaged in the design and development of novel organic semiconductors for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).

Introduction

The field of organic electronics has seen remarkable progress, driven by the development of novel solution-processable semiconducting materials that offer advantages such as low cost, flexibility, and large-area fabrication.[1] Heterocyclic compounds are fundamental to the design of these materials, providing a scaffold for tuning electronic properties.[2] Among these, the bithiazole unit is of particular interest due to its electron-deficient nature, which can be leveraged to create high-performance n-type and ambipolar organic semiconductors.[3]

This compound (CAS No. 180729-93-5) is a strategically functionalized bithiazole derivative. The hexyl chains at the 4 and 4' positions are incorporated to enhance solubility in common organic solvents, a critical requirement for solution-based processing techniques. The bromo groups at the 5 and 5' positions serve as versatile synthetic handles for a variety of cross-coupling reactions, such as Suzuki, Stille, and direct arylation, enabling the construction of more complex conjugated polymers and small molecules.[4][5]

A thorough understanding of the physicochemical properties of this building block is paramount for the rational design of next-generation organic electronic materials. This guide outlines the key properties of interest and provides detailed protocols for their experimental determination.

Molecular Structure and Synthesis

The molecular structure of this compound is presented below:

Caption: Molecular structure of this compound.

A plausible synthetic route to this compound involves the initial synthesis of 4,4'-dihexyl-2,2'-bithiazole, followed by a selective bromination at the 5 and 5' positions. The synthesis of related alkylated bithiazoles has been reported, often involving the condensation of α-haloketones with dithiooxamide.[5] The subsequent bromination can be achieved using a suitable brominating agent such as N-bromosuccinimide (NBS) or elemental bromine, with careful control of stoichiometry and reaction conditions to ensure disubstitution at the desired positions.[1][6]

Structural confirmation of the synthesized compound would be performed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the presence and connectivity of the hexyl chains and the thiazole rings.

-

Mass Spectrometry (MS): To verify the molecular weight and isotopic distribution pattern characteristic of a dibrominated compound.

Prospective Physicochemical Properties and Characterization

Optical Properties

The optical properties of organic semiconductors are fundamental to their application in devices like OPVs and OLEDs. These properties are primarily determined by the electronic transitions between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Expected Characteristics: Based on the bithiazole core, this compound is expected to exhibit strong absorption in the UV region, with the absorption onset extending into the visible part of the spectrum. The π-π* transition of the conjugated bithiazole system will be the dominant feature. The hexyl groups are not expected to significantly influence the absorption wavelength, while the bromo substituents may cause a slight red-shift. Photoluminescence, if observable, is anticipated to be in the blue or green region of the spectrum, though many synthetic intermediates of this type are weakly emissive.

Experimental Protocols:

-

UV-Visible (UV-Vis) Absorption Spectroscopy [7][8]

-

Prepare a dilute solution of the compound in a high-purity, UV-transparent solvent (e.g., chloroform, toluene, or tetrahydrofuran) with a concentration in the range of 10⁻⁵ to 10⁻⁶ M.

-

Use a dual-beam UV-Vis spectrophotometer and a quartz cuvette with a 1 cm path length.

-

Record a baseline spectrum with the cuvette filled with the pure solvent.

-

Record the absorption spectrum of the sample solution over a wavelength range of at least 250-800 nm.

-

The optical band gap (E_g^opt) can be estimated from the onset of the absorption edge using the Tauc plot method, where E_g^opt (eV) = 1240 / λ_onset (nm).[7]

-

-

Photoluminescence (PL) Spectroscopy [9][10]

-

Prepare a solution of the compound as described for UV-Vis spectroscopy.

-

Use a spectrofluorometer equipped with a high-intensity light source (e.g., a xenon lamp) and sensitive detectors.

-

Measure the absorption spectrum to determine the wavelength of maximum absorption (λ_max).

-

Set the excitation wavelength to the λ_max and record the emission spectrum over a longer wavelength range.

-

To determine the photoluminescence quantum yield (PLQY), a reference standard with a known PLQY (e.g., quinine sulfate in 0.1 M H₂SO₄) is measured under the same experimental conditions.[11]

-

Caption: Experimental workflow for optical characterization.

Electrochemical Properties

The HOMO and LUMO energy levels are critical parameters that govern the charge injection, transport, and overall device performance of organic semiconductors.[12] Cyclic voltammetry (CV) is a powerful electrochemical technique used to probe these energy levels.[13]

Expected Characteristics: The electron-deficient nature of the bithiazole core suggests that this compound will exhibit a relatively low-lying LUMO level, which is desirable for n-type materials. The HOMO level is expected to be correspondingly deep. The bromo substituents will further lower both the HOMO and LUMO levels due to their electron-withdrawing inductive effect.

Experimental Protocol: Cyclic Voltammetry [14][15]

-

Preparation:

-

Dissolve the compound (typically 1-5 mM) in an anhydrous, degassed electrolyte solution. The electrolyte is usually a 0.1 M solution of a salt like tetrabutylammonium hexafluorophosphate (TBAPF₆) in a suitable solvent (e.g., acetonitrile or dichloromethane).

-

Use a standard three-electrode cell: a glassy carbon working electrode, a platinum wire counter electrode, and a silver/silver chloride (Ag/AgCl) or saturated calomel electrode (SCE) as the reference electrode.

-

-

Measurement:

-

Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen.

-

Perform a cyclic potential sweep, scanning from a potential where no reaction occurs to potentials where oxidation and reduction of the compound take place.

-

Record the current response as a function of the applied potential.

-

After the measurement, add a small amount of ferrocene/ferrocenium (Fc/Fc⁺) redox couple as an internal standard and record its cyclic voltammogram. The Fc/Fc⁺ couple has a well-defined redox potential and is used to calibrate the energy levels against the vacuum level.

-

-

Data Analysis:

-

Determine the onset potentials for the first oxidation (E_ox^onset) and first reduction (E_red^onset) from the voltammogram.

-

Calculate the HOMO and LUMO energy levels using the following empirical formulas:[13]

-

E_HOMO (eV) = -[E_ox^onset - E_(Fc/Fc⁺) + 4.8]

-

E_LUMO (eV) = -[E_red^onset - E_(Fc/Fc⁺) + 4.8]

-

-

The electrochemical band gap can be calculated as E_g^el = E_LUMO - E_HOMO.

-

Caption: Principles of TGA and DSC for thermal characterization.

Prospective Data Summary

The following table summarizes the anticipated physicochemical properties of this compound based on literature values for similar alkylated and halogenated bithiazole and bithiophene compounds. These values are predictive and require experimental verification.

| Property | Symbol | Expected Range | Characterization Technique |

| Molecular Weight | M_w | 494.35 g/mol | N/A (Calculated) |

| UV-Vis Absorption Max | λ_max | 320 - 380 nm | UV-Vis Spectroscopy |

| Optical Band Gap | E_g^opt | 2.8 - 3.2 eV | UV-Vis Spectroscopy |

| HOMO Energy Level | E_HOMO | -5.6 to -6.0 eV | Cyclic Voltammetry |

| LUMO Energy Level | E_LUMO | -2.7 to -3.1 eV | Cyclic Voltammetry |

| Electrochemical Band Gap | E_g^el | 2.9 - 3.3 eV | Cyclic Voltammetry |

| Decomposition Temp. | T_d (5% loss) | > 280 °C | Thermogravimetric Analysis |

Conclusion

This compound is a valuable building block for the synthesis of novel organic semiconductors. While specific experimental data for this compound is scarce, this guide provides a scientifically grounded, prospective analysis of its key physicochemical properties. The detailed experimental protocols outlined herein offer a clear roadmap for the comprehensive characterization of this and similar materials. A thorough understanding of its optical, electrochemical, and thermal properties is essential for its effective utilization in the development of next-generation organic electronic devices.

References

- Leonato, L. (n.d.).

- Haymoor, I. (2024, October 20). HOMO and LUMO Analysis through Cyclic Voltammetry. Prezi.

- (2015, February 3). Electronic devices from organic semiconductors containing heterocyclic compounds.

- ResearchGate. (2018, September 7).

- Sengottuvelu, D. (2015, August 26). How do I calculate electro chemicallly HOMO, LUMO and band gap of a organic material by using cyclic voltammetry?

- Ossila. (n.d.). Photoluminescence Spectroscopy.

- Al-Sehemi, A. G., et al. (2024). 5,5′-Bis[9-(2-ethylhexyl)-9H-carbazol-3-yl]-4,4′-diphenyl-2,2′-bithiazole. MDPI.

- XRF Scientific. (n.d.). A Beginner's Guide to Thermogravimetric Analysis.

- Uzelac, E. J., & Rasmussen, S. C. (n.d.). Synthesis of Brominated Thiazoles via Sequential Bromination–Debromination Methods.

- MILL Wiki. (2022, November 9). Thermogravimetric Analysis.

- Wikipedia. (n.d.). Differential scanning calorimetry.

- Shared Materials Instrumentation Facility. (n.d.). Differential Scanning Calorimeter.

- Chemistry LibreTexts. (2022, August 21). Thermogravimetric analysis (TGA).

- MMRC. (n.d.). The Use of UV-visible Spectroscopy to Measure the Band Gap of a Semiconductor.

- Wnuk, E., et al. (n.d.). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. MDPI.

- (n.d.). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin.

- ResearchGate. (2025, August 9).

- Guo, X., et al. (2013, February 6). Dialkoxybithiazole: a new building block for head-to-head polymer semiconductors. PubMed.

- European Open Science. (2018, March 13).

- Chemistry LibreTexts. (2019, June 5). 10.6: Photoluminescence Spectroscopy.

- Lu, W., et al. (2025, August 7). Synthesis of 4,4′-dinonyl-2,2′-bithiazole-based copolymers via Pd-catalyzed direct C–H arylation.

- OCW@UTM. (n.d.). Chapter 6 Photoluminescence Spectroscopy.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. openaccessgovernment.org [openaccessgovernment.org]

- 3. Dialkoxybithiazole: a new building block for head-to-head polymer semiconductors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 5,5′-Bis[9-(2-ethylhexyl)-9H-carbazol-3-yl]-4,4′-diphenyl-2,2′-bithiazole | MDPI [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. mmrc.caltech.edu [mmrc.caltech.edu]

- 8. eu-opensci.org [eu-opensci.org]

- 9. ossila.com [ossila.com]

- 10. ocw.utm.my [ocw.utm.my]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. scientificbulletin.upb.ro [scientificbulletin.upb.ro]

- 13. prezi.com [prezi.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

synthesis mechanism of 5,5'-Dibromo-4,4'-dihexyl-2,2'-bithiazole

An In-Depth Technical Guide to the Synthesis of 5,5'-Dibromo-4,4'-dihexyl-2,2'-bithiazole: Mechanisms and Methodologies

Abstract

This compound is a key heterocyclic building block, analogous to its widely used bithiophene counterpart, with significant potential in the development of advanced organic electronic materials such as semiconductors for organic field-effect transistors (OFETs) and organic solar cells (OSCs).[1][2] Its specific substitution pattern—electron-rich hexyl chains for solubility and processability, and terminal bromine atoms for subsequent cross-coupling reactions—makes it a versatile intermediate for creating complex π-conjugated systems. This guide provides a comprehensive overview of the synthetic pathways to this target molecule, grounded in established chemical principles. We will dissect the synthesis through a retrosynthetic lens, explore detailed mechanisms for precursor synthesis and the critical bithiazole-forming coupling reactions, and present validated experimental protocols for researchers in materials science and synthetic chemistry.

Part 1: Strategic Design & Retrosynthetic Analysis

The rational design of a synthetic route begins with deconstructing the target molecule into simpler, more accessible precursors. This retrosynthetic approach allows us to identify the key bond disconnections and the corresponding reactions required to form them.

The structure of this compound suggests three primary strategic disconnections:

-

C-Br Bonds : The two bromine atoms are logically introduced in a final step via electrophilic aromatic substitution. This disconnection leads to the core intermediate, 4,4'-dihexyl-2,2'-bithiazole .

-

C2-C2' Bond : The central bond connecting the two thiazole rings is the most critical disconnection. Its formation is the cornerstone of the synthesis and can be achieved via modern cross-coupling methodologies. This step breaks the molecule down into a single, functionalized thiazole monomer.

-

Thiazole Ring : The substituted thiazole ring itself can be disconnected, leading back to simple, acyclic starting materials via a classic cyclization reaction like the Hantzsch thiazole synthesis.

This analysis reveals a logical forward synthetic plan: 1) Construct a 4-hexylthiazole precursor, 2) Dimerize the precursor to form the 4,4'-dihexyl-2,2'-bithiazole core, and 3) Brominate the core at the 5,5'-positions.

Caption: Retrosynthetic analysis of the target molecule.

Part 2: Synthesis of the Key Monomer Precursor

The versatility of the overall synthesis hinges on the efficient preparation of a suitably functionalized 4-hexylthiazole monomer. A common and robust method is the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide.

Mechanism: Hantzsch Thiazole Synthesis

This reaction proceeds through a well-established mechanism involving nucleophilic attack, cyclization, and dehydration. The causality is clear: the sulfur of the thioamide is a potent nucleophile that attacks the electrophilic carbon of the α-haloketone. The subsequent intramolecular cyclization is driven by the proximity of the amino group and the carbonyl, leading to a stable heterocyclic aromatic product.

-

Nucleophilic Attack : The sulfur atom of thioformamide attacks the α-carbon of 1-bromo-2-octanone, displacing the bromide ion.

-

Cyclization : The nitrogen atom of the resulting intermediate performs an intramolecular nucleophilic attack on the carbonyl carbon.

-

Dehydration : The tetrahedral intermediate eliminates a molecule of water to form the aromatic thiazole ring.

Experimental Protocol: Synthesis of 4-Hexylthiazole

-

Setup : In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 1-bromo-2-octanone (1.0 eq) in ethanol.

-

Reaction : Add thioformamide (1.1 eq) to the solution.

-

Heating : Heat the mixture to reflux (approx. 80 °C) and maintain for 4-6 hours, monitoring progress by TLC.

-

Workup : After cooling to room temperature, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

-

Extraction : Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

-

Purification : Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure 4-hexylthiazole.

Part 3: The Core Dimerization: Forming the 2,2'-Bithiazole Scaffold

The formation of the C2-C2' bond is the pivotal step in this synthesis. Palladium-catalyzed cross-coupling reactions offer the most reliable and versatile methods for this transformation. The choice of method depends on factors like reagent availability, toxicity concerns, and desired reaction conditions. We will explore three authoritative approaches: Stille Coupling, Suzuki Coupling, and Direct C-H Arylation.

Method A: Stille Cross-Coupling

The Stille reaction is a powerful C-C bond-forming reaction between an organostannane and an organohalide, catalyzed by a Pd(0) complex.[3][4] It is known for its tolerance of a wide variety of functional groups. For our purpose, this would involve the coupling of 2-bromo-4-hexylthiazole with 4-hexyl-2-(tributylstannyl)thiazole .

Causality of the Catalytic Cycle: The cycle is driven by the stable oxidation states of palladium (0 and +2). Each step is a thermodynamically or kinetically favorable process that regenerates the active catalyst, allowing for high turnover.

-

Oxidative Addition : The active Pd(0) catalyst inserts into the C-Br bond of 2-bromo-4-hexylthiazole, forming a Pd(II) complex. This is often the rate-determining step.

-

Transmetalation : The organostannane transfers its thiazole group to the Pd(II) complex, displacing the halide. This step involves the exchange of organic ligands from tin to palladium.

-

Reductive Elimination : The two organic groups on the Pd(II) center couple and are eliminated, forming the desired C-C bond of the bithiazole and regenerating the Pd(0) catalyst.

Caption: Catalytic cycle of the Stille cross-coupling reaction.

Method B: Suzuki Cross-Coupling

The Suzuki reaction is one of the most widely used cross-coupling methods, coupling an organoboron species (like a boronic acid) with an organohalide.[5][6] It is favored for the low toxicity and environmental impact of its boron-containing byproducts.[7] The reaction would couple 2-bromo-4-hexylthiazole with 4-hexylthiazole-2-boronic acid .

Causality of the Catalytic Cycle: Similar to the Stille coupling, the Suzuki reaction proceeds via a Pd(0)/Pd(II) cycle. A key difference is the requirement of a base to activate the boronic acid.[8] The base converts the boronic acid to a more nucleophilic boronate species, which facilitates the transmetalation step.

-

Oxidative Addition : Identical to the Stille reaction, a Pd(0) catalyst inserts into the C-Br bond.

-

Transmetalation : The boronate complex (formed from the boronic acid and base) transfers its thiazole group to the Pd(II) center. This is the crucial step where the base plays its role.

-

Reductive Elimination : The two coupled thiazole rings are eliminated from the palladium center, regenerating the Pd(0) catalyst.

Caption: Catalytic cycle of the Suzuki cross-coupling reaction.

Method C: Direct C-H Arylation (Homocoupling)

Direct C-H arylation represents a more modern and atom-economical approach, as it avoids the synthesis of organometallic intermediates (organostannanes or organoboronic acids).[9] In this strategy, a palladium catalyst is used to facilitate the homocoupling of 2-bromo-4-hexylthiazole through a C-H activation mechanism. The reaction selectively activates the C5-H bond of one thiazole molecule to couple with the C2-Br of another.[9][10]

Causality of the Mechanism: This pathway, often referred to as a Concerted Metalation-Deprotonation (CMD) mechanism, relies on the inherent acidity of the C5 proton of the thiazole ring.[11] A base assists in the C-H bond cleavage, which occurs in concert with the metalation by the palladium catalyst.

-

Oxidative Addition : A Pd(0) catalyst inserts into the C-Br bond of one molecule of 2-bromo-4-hexylthiazole.

-

C-H Activation/Metalation : The resulting Pd(II) complex coordinates to a second molecule of 2-bromo-4-hexylthiazole. A base (e.g., KOAc, K₂CO₃) assists in the deprotonation of the C5-H bond, leading to the formation of a di-thiazolyl-Pd(II) complex.[12]

-

Reductive Elimination : The two thiazole units are reductively eliminated to form the bithiazole product and regenerate the Pd(0) catalyst.

Comparative Analysis of Dimerization Methods

| Feature | Stille Coupling | Suzuki Coupling | Direct C-H Arylation |

| Advantages | Highly reliable, excellent functional group tolerance, mild conditions.[13] | Low toxicity of byproducts, commercially available reagents, stable precursors.[6][7] | High atom economy, fewer synthetic steps (no organometallic needed), reduced waste.[9] |

| Disadvantages | High toxicity of organotin reagents and byproducts, stoichiometric tin waste.[3] | Can be sensitive to steric hindrance, boronic acids can be unstable. | Can suffer from regioselectivity issues, may require higher temperatures or specific ligands.[14] |

| Typical Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃ | Pd(PPh₃)₄, Pd(OAc)₂ with ligands | Pd(OAc)₂, PdCl₂(dppf) |

| Typical Yield | Good to Excellent (70-95%) | Good to Excellent (70-95%) | Moderate to Good (50-85%) |

Part 4: Final Bromination to Yield the Target Molecule

The final step is the selective bromination of the 4,4'-dihexyl-2,2'-bithiazole core at the electron-rich 5 and 5' positions. This is a classic electrophilic aromatic substitution reaction.

Mechanism: Electrophilic Aromatic Substitution The thiazole ring, while less aromatic than thiophene, still undergoes electrophilic substitution, preferentially at the C5 position due to the directing effects of the ring heteroatoms.[15]

-

Generation of Electrophile : A brominating agent, typically N-bromosuccinimide (NBS), provides a source of electrophilic bromine (Br⁺).

-

Nucleophilic Attack : The π-system of the thiazole ring attacks the Br⁺ electrophile, forming a resonance-stabilized cationic intermediate (sigma complex). The positive charge is delocalized across the ring.

-

Deprotonation : A base (often the succinimide anion) removes the proton from the C5 position, restoring aromaticity and yielding the final brominated product.

Experimental Protocol: Synthesis of this compound

-

Setup : Dissolve 4,4'-dihexyl-2,2'-bithiazole (1.0 eq) in a suitable solvent such as chloroform or dimethylformamide (DMF) in a flask protected from light.

-

Reagent Addition : Cool the solution in an ice bath (0 °C). Add N-bromosuccinimide (NBS) (2.1 eq) portion-wise over 15 minutes.

-

Reaction : Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring overnight.

-

Quenching : Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any excess bromine.

-

Extraction : Extract the product into dichloromethane, wash with water and brine.

-

Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product is purified by recrystallization or column chromatography to yield the final product.

Part 5: Overall Synthesis Workflow

The complete synthetic pathway is a multi-step process that combines classic heterocycle formation with modern cross-coupling and functionalization chemistry.

Caption: Complete workflow for the synthesis of the target molecule.

Conclusion

The synthesis of this compound is a well-defined process that relies on a robust combination of established synthetic methodologies. While the Hantzsch synthesis provides a reliable entry to the core thiazole monomer, the crucial dimerization step offers flexibility. For laboratory-scale synthesis where reliability and high yields are paramount, the Suzuki coupling represents an excellent balance of efficiency and reduced toxicity compared to the Stille reaction. For industrial applications or green chemistry initiatives, the continued development of direct C-H arylation methods holds significant promise for a more sustainable and atom-economical route. The final bromination is a straightforward functionalization that yields the versatile building block, ready for incorporation into advanced materials through further cross-coupling chemistry. This guide provides the mechanistic understanding and practical protocols necessary for researchers to successfully synthesize and utilize this valuable compound.

References

-

Roger, J., Pogan, F., & Doucet, H. (2009). Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings. The Journal of Organic Chemistry, 74(3), 1179–1186. [Link][9][10][12]

-

Palladium Catalyst-Controlled Regiodivergent C-H Arylation of Thiazoles. (2023). The Journal of Organic Chemistry. [Link][14]

-

Doucet, H., et al. (2009). Ligand-free palladium-catalyzed direct arylation of thiazoles at low catalyst loadings. The Journal of Organic Chemistry, 74(3), 1179-86. [Link][10]

-

Synthesis of 2,2'-Bis(3,6,9-triazanonyl)-4,4'-bithiazole and related compounds as new DNA cleavage agents. (2002). Bioorganic & Medicinal Chemistry Letters, 12(15), 1979-82. [Link]

-

Palladium-catalyzed microwave-assisted direct arylation of imidazo[2,1-b]thiazoles with aryl bromides: synthesis and mechanistic study. (2014). Organic & Biomolecular Chemistry, 12(30), 5773-80. [Link][11]

-

Palladium-Catalyzed Direct (Het)arylation Reactions of Benzo[1,2-d:4,5-d′]bis([9][10][14]thiadiazole) and Its 4,8-Dibromo Derivative. (2020). Molecules, 25(24), 5898. [Link][16]

-

Martina, K., et al. (2023). Synthesis and Evaluation of Bithiazole Derivatives As Potential α-Sarcoglycan Correctors. ACS Medicinal Chemistry Letters, 14(8), 1049-1053. [Link][17][18]

-

Bach, T., & Heuser, S. (2002). Synthesis of Cystothiazole E and Formal Syntheses of Cystothiazoles A and C by Pd0-Catalyzed Cross-Coupling Reactions. Angewandte Chemie International Edition, 41(17), 3184-3185. [Link][19]

-

Synthesis and Evaluation of Bithiazole Derivatives As Potential α-Sarcoglycan Correctors. (2023). ACS Medicinal Chemistry Letters. [Link][20]

-

Chopa, C. S., et al. (2024). 5,5′-Bis[9-(2-ethylhexyl)-9H-carbazol-3-yl]-4,4′-diphenyl-2,2′-bithiazole. Molbank, 2024(1), M1761. [Link][21]

-

Stille, J. K. (2011). The Palladium-Catalyzed Cross-Coupling Reaction of Organotin Reagents with Organic Electrophiles. Organic Syntheses, 88, 197. [Link][13]

-

Regioselective Cross-Coupling Reactions as an Entry into Biologically Relevant Bithiazoles: First Total Synthesis of Cystothiazole E. (2001). Angewandte Chemie International Edition, 40(17), 3184-3185. [Link][22]

-

Sarkis, G. Y., & Al-Azawe, S. (1972). Synthesis and spectral data for bithiazole derivatives. Journal of Chemical & Engineering Data, 17(3), 362-365. [Link][23]

-

Transition Metal‐Driven Selectivity in Direct C−H Arylation of Imidazo[2,1‐b]Thiazole. (2017). Chemistry – A European Journal, 23(67), 17094-17101. [Link][24]

-

Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products. (2015). Molecules, 20(12), 21397-21410. [Link][6]

-

Doucet, H. (2009). Direct Arylation of 2-Ethyl-4-methylthiazole. Journal of Organic Chemistry. [Link][25]

-

Applied Suzuki cross-coupling reaction for syntheses of biologically active compounds. (2007). Arkivoc, 2007(1), 276-311. [Link][7]

-

Denitrogenative Suzuki and carbonylative Suzuki coupling reactions of benzotriazoles with boronic acids. (2018). Nature Communications, 9(1), 3845. [Link][26]

-

Synthesis of 2'-substituted 4-bromo-2,4'-bithiazoles by regioselective cross-coupling reactions. (2002). The Journal of Organic Chemistry, 67(15), 5348-54. [Link][27]

-

Uzelac, E. J., & Rasmussen, S. C. (2017). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. The Journal of Organic Chemistry, 82(11), 5947–5951. [Link][15][28]

Sources

- 1. FCKeditor - Resources Browser [vinoge.com]

- 2. ossila.com [ossila.com]

- 3. Stille Coupling [organic-chemistry.org]

- 4. Stille reaction - Wikipedia [en.wikipedia.org]

- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 6. Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Redirecting [linkinghub.elsevier.com]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings [organic-chemistry.org]

- 10. Ligand-free palladium-catalyzed direct arylation of thiazoles at low catalyst loadings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Palladium-catalyzed microwave-assisted direct arylation of imidazo[2,1-b]thiazoles with aryl bromides: synthesis and mechanistic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. Palladium Catalyst-Controlled Regiodivergent C-H Arylation of Thiazoles. | Semantic Scholar [semanticscholar.org]

- 15. lookchem.com [lookchem.com]

- 16. Palladium-Catalyzed Direct (Het)arylation Reactions of Benzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole and 4,8-Dibromobenzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole) - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Synthesis and Evaluation of Bithiazole Derivatives As Potential α-Sarcoglycan Correctors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. iris.unibs.it [iris.unibs.it]

- 21. 5,5′-Bis[9-(2-ethylhexyl)-9H-carbazol-3-yl]-4,4′-diphenyl-2,2′-bithiazole [mdpi.com]

- 22. Regioselective Cross-Coupling Reactions as an Entry into Biologically Relevant Bithiazoles: First Total Synthesis of Cystothiazole E - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

- 24. Transition Metal‐Driven Selectivity in Direct C−H Arylation of Imidazo[2,1‐b]Thiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Denitrogenative Suzuki and carbonylative Suzuki coupling reactions of benzotriazoles with boronic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Synthesis of 2'-substituted 4-bromo-2,4'-bithiazoles by regioselective cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to 5,5'-Dibromo-4,4'-dihexyl-2,2'-bithiazole in Conjugated Polymers

Introduction: The Critical Role of Monomer Selection in Organic Electronics

In the field of organic electronics, the performance of a semiconducting polymer is fundamentally dictated by its molecular architecture. The choice of monomeric building blocks is the most critical decision a materials scientist makes, as it governs the electronic energy levels, optical absorption, solid-state packing, and ultimately, the efficiency and stability of devices such as organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). Among the vast library of available monomers, electron-deficient heterocycles have emerged as powerful tools for fine-tuning polymer properties. This guide focuses on one such pivotal building block: 5,5'-Dibromo-4,4'-dihexyl-2,2'-bithiazole . We will explore its intrinsic properties, its role in polymerization, and the profound impact it has on the performance of next-generation conjugated polymers.

Molecular Structure and Inherent Electronic Properties

To understand the function of this compound, we must first analyze its structure. It is an aromatic compound composed of two thiazole rings linked together and functionalized with bromine atoms and hexyl side chains.

Caption: Workflow for Stille cross-coupling polymerization.

Exemplary Protocol: Synthesis of a Bithiazole-Benzodithiophene Copolymer

The following is a representative, self-validating protocol for a Stille polymerization. The success of the reaction is monitored by the increase in viscosity and confirmed by subsequent characterization.

Materials:

-

This compound (1.0 eq)

-

Distannylated Benzodithiophene derivative (1.0 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.02 eq)

-

Anhydrous Toluene

Procedure:

-

Inert Atmosphere: To a flame-dried Schlenk flask, add the two monomers and the palladium catalyst. Seal the flask with a septum.

-

Degassing: Evacuate the flask and backfill with high-purity argon gas. Repeat this cycle three times to ensure an oxygen-free environment. Causality: The palladium catalyst is sensitive to oxygen, which can deactivate it and halt the polymerization.

-

Solvent Addition: Add anhydrous toluene via syringe. The solution is typically deaerated again by bubbling with argon for 15-20 minutes. Causality: Removing dissolved oxygen from the solvent is critical for catalyst longevity and achieving high molecular weight polymer.

-

Reaction: Heat the mixture to reflux (approx. 110 °C) under argon with vigorous stirring. The reaction progress is monitored by observing the color change and the increase in the solution's viscosity. The reaction is typically run for 24-48 hours.

-

Termination & Precipitation: Cool the reaction to room temperature. The polymer is precipitated by pouring the viscous solution into a non-solvent like methanol.

-

Purification: The crude polymer is collected by filtration. It must be extensively purified to remove catalyst residues and low molecular weight oligomers, which are detrimental to device performance. This is achieved through Soxhlet extraction with a series of solvents (e.g., methanol, hexane, chloroform). The final, purified polymer is collected from the chloroform fraction.

-

Characterization: The polymer's structure, molecular weight, and purity are confirmed using NMR spectroscopy and Gel Permeation Chromatography (GPC).

Impact on Polymer Properties and Device Performance

The incorporation of the bithiazole unit systematically tunes the properties of the resulting polymer. Its strong electron-deficient nature leads to materials with distinct optoelectronic and charge transport characteristics. [1][2]

Optoelectronic Properties

Compared to its all-thiophene analogue, a bithiazole-containing polymer will exhibit a deeper HOMO level. [3][4]This is a direct consequence of the electron-withdrawing nature of the thiazole's nitrogen atom. [4]This effect is highly beneficial for OPV applications as it increases the potential difference between the polymer's HOMO and the acceptor molecule's LUMO (often a fullerene or non-fullerene acceptor), resulting in a higher open-circuit voltage (Voc). [1]

Caption: Energy level shift due to bithiazole incorporation.

Performance in Electronic Devices

The unique properties of bithiazole-based polymers have led to their successful application in both OPVs and OFETs. [5][6]The combination of tunable energy levels and the potential for ordered molecular packing makes them versatile semiconductors.

| Polymer Co-Monomer | Device Type | Key Performance Metric | Reference |

| Benzodithiophene (BDT) | OPV | Voc > 0.8 V | [1] |

| Thiazolothiazole | OFET | Hole Mobility (μh) > 0.4 cm²/Vs | [7] |

| Diketopyrrolopyrrole (DPP) | OFET | Electron Mobility (μe) > 0.3 cm²/Vs | [1] |

| Cyclopentadithiophene (CDT) | OFET | Hole Mobility (μh) up to 5.5 cm²/Vs | [7][8] |

This table summarizes representative performance data and is not exhaustive.

Notably, the strong electron-accepting character of bithiazole can shift the charge transport from predominantly hole-transporting (p-type) to electron-transporting (n-type) or ambipolar behavior, depending on the strength of the donor co-monomer. [1][2]This makes the bithiazole unit a powerful tool for developing the less common but equally important n-type polymers needed for complementary circuits and all-polymer solar cells. [5][2]

Conclusion and Future Outlook

This compound is more than just another monomer; it is a strategic building block for rationally designing high-performance conjugated polymers. Its inherent electron-deficient nature provides a reliable method for deepening frontier energy levels, which enhances environmental stability and boosts the open-circuit voltage in organic solar cells. [1][9]The hexyl side chains ensure processability, while the bromine functional groups provide the synthetic handles for robust polymerization.

The field continues to advance by copolymerizing this unit with novel donor molecules to further optimize light absorption, charge mobility, and device performance. As researchers push the boundaries of organic electronics, the judicious use of well-understood, high-impact monomers like this compound will remain a cornerstone of materials innovation.

References

-

Su, H. L., Sredojevic, D. N., Bronstein, H. et al. (2017). Bithiazole: An Intriguing Electron-Deficient Building for Plastic Electronic Applications. Macromolecular Rapid Communications, 38(10), 1600610. Available from: [Link]

-

Osaka, I., & Takimiya, K. (2021). Bithiazole Dicarboxylate Ester: An Easily Accessible Electron-Deficient Building Unit for π-Conjugated Polymers Enabling Electron Transport. Macromolecules. Available from: [Link]

-

Kawashima, K., & Osaka, I. (2021). Simple π-Conjugated Polymers Based on Bithiazole for Nonfullerene Organic Photovoltaics. ACS Applied Materials & Interfaces. Available from: [Link]

-

Yamamoto, T. et al. (2020). Thiazole as a weak electron-donor unit to lower the frontier orbital energy levels of donor-acceptor alternating conjugated materials. ResearchGate. Available from: [Link]

-

Mori, S. et al. (2019). Synthesis of thiazole-condensed germoles with enhanced electron-deficient properties. ResearchGate. Available from: [Link]

-

Breitung, E. M., Shu, C. F., & McMahon, R. J. (1998). Thiazole and Thiophene Analogues of Donor-Acceptor Stilbenes: Molecular Hyperpolarizabilities and Structure-Property Relationships. Journal of the American Chemical Society. Available from: [Link]

-

Catellani, M., Destri, S., Porzio, W., Thémans, B., & Brédas, J. L. (1988). Thiazole-based polymers: Synthesis, characterization and electronic structure. Synthetic Metals. Available from: [Link]

-

Goren, A. C. et al. (2012). Organic field-effect transistors based on highly ordered single polymer fibers. Advanced Materials, 24(3), 417-20. Available from: [Link]

-

Patra, D. et al. (2010). Synthesis and applications of 2,7-carbazole-based conjugated main-chain copolymers containing electron deficient bithiazole units for organic solar cells. Journal of Polymer Science Part A: Polymer Chemistry, 48, 5479-5489. Available from: [Link]

-

Wang, G. et al. (2024). Thiazolyl-Substituted Isomeric Benzodithiophenes Boost the Photovoltaic Performance of Polymer Donors. Macromolecules. Available from: [Link]

-

Papakyriacou, G. et al. (2024). 5,5′-Bis[9-(2-ethylhexyl)-9H-carbazol-3-yl]-4,4′-diphenyl-2,2′-bithiazole. MDPI. Available from: [Link]

-

Guo, X. et al. Bithiophene-Imide-Based Polymeric Semiconductors for Field-Effect Transistors: Synthesis, Structure−Property Correlations, Charge Carrier Polarity, and Device Stability. Journal of the American Chemical Society. Available from: [Link]

-

ResearchGate. (2017). Organic Field-Effect Transistors based on Highly Ordered Single Polymer Fibers. Available from: [Link]

-

Zhang, J. (2022). Polymer Synthesis for Morphology Control of Organic Solar Cells. Available from: [Link]

-

Ugalde-Saldivar, V. M. et al. (2017). Measurements of HOMO-LUMO levels of poly(3-hexylthiophene) thin films by a simple electrochemical method. ResearchGate. Available from: [Link]

-

ResearchGate. (2019). Enhancement of electronic, photophysical and optical properties of 5,5′-Dibromo-2,2′-bithiophene molecule: new aspect to molecular design. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Bithiazole: An Intriguing Electron-Deficient Building for Plastic Electronic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. elmi.hbku.edu.qa [elmi.hbku.edu.qa]

- 7. researchgate.net [researchgate.net]

- 8. Organic field-effect transistors based on highly ordered single polymer fibers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

The Electronic Architecture of Bithiazole-Containing Organic Semiconductors: A Technical Guide for Researchers

Introduction: The Rise of Bithiazole in Organic Electronics

In the relentless pursuit of high-performance organic electronics, the molecular design of semiconducting materials remains the cornerstone of innovation. Among the diverse heterocyclic building blocks available to chemists and materials scientists, the 2,2'-bithiazole moiety has emerged as a compelling electron-deficient unit for the construction of advanced organic semiconductors.[1][2][3] Its unique combination of structural and electronic properties—specifically its electron-deficient nature, propensity for backbone planarity, and structural similarity to the well-studied thiophene—positions it as a critical component in the development of next-generation organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and other solution-processable electronic devices.[3][4][5][6] This guide provides an in-depth exploration of the electronic structure of bithiazole-containing organic semiconductors, offering a blend of fundamental principles, practical experimental insights, and computational methodologies for researchers in the field.

I. Fundamental Electronic Properties of Bithiazole-Based Systems

The electronic behavior of any conjugated organic semiconductor is dictated by the arrangement and energies of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[7] The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter that determines the material's optical absorption and electrical conductivity.

The Electron-Deficient Character of Bithiazole

The thiazole ring, containing one sulfur and one nitrogen atom, is inherently electron-deficient due to the electronegativity of the nitrogen atom.[2][6] This property is amplified in the 2,2'-bithiazole unit. The presence of imine (C=N) nitrogens effectively lowers the energy levels of both the HOMO and LUMO compared to its isoelectronic analogue, bithiophene.[5] This strategic lowering of the LUMO level is a key design principle for creating materials with enhanced electron affinity, a prerequisite for efficient electron transport (n-type behavior).[5][8] In many donor-acceptor (D-A) type copolymers, bithiazole serves as a potent acceptor unit, facilitating intramolecular charge transfer and narrowing the energy bandgap.[2][9]

Structural Influence on Electronic Properties

The planarity of the polymer backbone is crucial for effective π-π stacking and, consequently, efficient charge transport.[9][10][11][12] The trans conformation of the 2,2'-bithiazole unit, with a dihedral angle approaching 180°, promotes a more planar polymer backbone.[5] This enhanced planarity leads to extended π-conjugation along the polymer chain and stronger interchain interactions, both of which are beneficial for charge carrier mobility.[5][9][10][11][12] Furthermore, the potential for intramolecular S···N non-covalent interactions can further lock the conformation, enhancing coplanarity.[6][13]

II. Probing the Electronic Structure: Experimental & Computational Workflows

A comprehensive understanding of the electronic structure of bithiazole-containing semiconductors necessitates a synergistic approach, combining experimental characterization with theoretical calculations.

Experimental Determination of Frontier Orbital Energies

Cyclic Voltammetry (CV): A Cornerstone Technique

Cyclic voltammetry is the primary experimental method for determining the HOMO and LUMO energy levels of organic semiconductors. By measuring the oxidation and reduction potentials of the material, one can estimate these crucial electronic parameters.

Experimental Protocol: Cyclic Voltammetry

-

Preparation of the Working Electrode: A thin film of the bithiazole-containing polymer is drop-cast or spin-coated onto a glassy carbon or platinum working electrode.

-

Electrochemical Cell Assembly: The working electrode, a platinum wire counter electrode, and a silver/silver chloride (Ag/AgCl) reference electrode are placed in an electrochemical cell containing a deoxygenated electrolyte solution (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in acetonitrile).

-

Potential Cycling: The potential of the working electrode is swept linearly with time towards positive potentials to induce oxidation and then reversed towards negative potentials to induce reduction.

-

Data Analysis: The onset oxidation potential (Eox) and onset reduction potential (Ered) are determined from the resulting voltammogram.

-

Energy Level Calculation: The HOMO and LUMO energy levels are calculated using the following empirical formulas, referencing the ferrocene/ferrocenium (Fc/Fc+) redox couple as an internal standard (assuming the energy level of Fc/Fc+ is -4.8 eV relative to the vacuum level):

-

HOMO (eV) = -[Eox - E1/2(Fc/Fc+) + 4.8]

-

LUMO (eV) = -[Ered - E1/2(Fc/Fc+) + 4.8]

-

Causality in Protocol Design: The use of a non-aqueous, deoxygenated electrolyte is critical to prevent side reactions with water and oxygen that would obscure the true redox potentials of the material. The internal ferrocene standard provides a reliable reference point to account for variations in the reference electrode potential, ensuring data comparability across different experiments.

UV-Visible Spectroscopy: Determining the Optical Bandgap

UV-Vis spectroscopy measures the absorption of light by the material as a function of wavelength. The onset of the lowest energy absorption band in the spectrum corresponds to the energy required to promote an electron from the HOMO to the LUMO, providing an estimate of the optical bandgap.

Experimental Protocol: UV-Visible Spectroscopy

-

Sample Preparation: The bithiazole-containing semiconductor is dissolved in a suitable solvent (e.g., chloroform, chlorobenzene) to prepare a dilute solution. For thin-film measurements, a film is cast onto a quartz substrate.

-

Spectroscopic Measurement: The absorption spectrum of the sample is recorded using a dual-beam UV-Vis spectrophotometer.

-

Data Analysis: The optical bandgap (Egopt) is estimated from the onset of the absorption edge (λonset) using the equation:

-

Egopt (eV) = 1240 / λonset (nm)

-

Computational Modeling: Insights from Density Functional Theory (DFT)

DFT calculations have become an indispensable tool for predicting and understanding the electronic structure of conjugated polymers.[14] By solving the Schrödinger equation within the framework of DFT, we can obtain detailed information about the molecular orbitals and their energies.

Computational Protocol: DFT Calculations

-

Molecular Geometry Optimization: An oligomeric model (e.g., a trimer or tetramer) of the bithiazole-containing polymer is constructed. The geometry of this model is optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)).[7][14]

-

Frequency Calculation: A frequency calculation is performed on the optimized geometry to ensure that it corresponds to a true energy minimum (i.e., no imaginary frequencies).

-

Single-Point Energy Calculation: A single-point energy calculation is then performed to obtain the energies of the molecular orbitals.

-

Data Extraction: The energies of the HOMO and LUMO are extracted from the output of the calculation. The HOMO-LUMO gap is simply the difference between these two energies.

-

Visualization: The spatial distribution of the HOMO and LUMO can be visualized to understand the charge density distribution within the molecule. For instance, in many bithiazole-based polymers, the HOMO is localized on the donor units while the LUMO is more delocalized across the polymer backbone.[8]

Causality in Protocol Design: The choice of an oligomeric model is a pragmatic compromise between computational cost and accuracy. While a full polymer chain is computationally prohibitive, a sufficiently long oligomer can accurately represent the electronic properties of the bulk material. The B3LYP functional is widely used as it provides a good balance of accuracy and computational efficiency for organic molecules.

III. Structure-Property Relationships in Bithiazole-Based Semiconductors

The beauty of organic semiconductor design lies in the ability to tune electronic properties through synthetic chemistry. The incorporation of bithiazole can be combined with other strategic modifications to achieve desired device performance.

Donor-Acceptor vs. All-Acceptor Architectures

The traditional approach to designing low-bandgap polymers involves alternating electron-rich (donor) and electron-deficient (acceptor) units.[9] In this context, bithiazole often serves as the acceptor. However, an emerging strategy is the "all-acceptor" approach, where two different electron-deficient units are copolymerized.[8] This design can lead to materials with very low LUMO levels, promoting stable n-channel performance.[8] For example, the copolymerization of bithiazole with another acceptor like diketopyrrolopyrrole (DPP) has yielded polymers with impressive electron mobilities.[5]

Influence of Co-monomers and Side Chains

The choice of the co-monomer copolymerized with bithiazole has a profound impact on the resulting electronic structure. Electron-rich co-monomers like thienylenevinylene can lead to low-bandgap materials with high hole mobilities.[9] The nature and placement of alkyl side chains are also critical. While necessary for solubility, bulky side chains can induce steric hindrance and disrupt backbone planarity.[5] Strategic placement of branched side chains, with the branching point away from the polymer backbone, can enhance solubility without compromising interchain π-π interactions.[5]

IV. Quantitative Data Summary

The following table summarizes the key electronic properties of several representative bithiazole-containing polymers reported in the literature. This data provides a valuable reference for researchers designing new materials.

| Polymer Name | Co-monomer | HOMO (eV) | LUMO (eV) | Electrochemical Gap (eV) | Optical Gap (eV) | Charge Carrier Mobility (cm²/Vs) |

| PDBTz | Dithienyldiketopyrrolopyrrole | - | - | - | - | up to 0.3 (electron)[5] |

| PDBPyBTz | Bispyridinyl diketopyrrolopyrrole | - | -3.87 | - | 1.47 | up to 0.02 (electron)[8] |

| P1 (BTzS-TV) | Thienylenevinylene | - | - | - | 1.70-1.74 | 0.09 (hole)[9][11][12] |

| P(TzII-Tz-T-Tz) | Thiazoloisoindigo | - | - | - | - | 0.70 (hole) / 0.64 (electron)[15] |

Conclusion and Future Outlook

The bithiazole unit has firmly established itself as a versatile and powerful building block in the organic semiconductor toolkit. Its inherent electron deficiency and ability to promote backbone planarity make it a prime candidate for the development of high-performance n-type and ambipolar materials. The continued exploration of novel co-monomers and polymer architectures, guided by the synergistic application of experimental and computational techniques, will undoubtedly unlock the full potential of bithiazole-containing semiconductors. Future research will likely focus on further lowering LUMO levels for enhanced air stability in n-type devices, optimizing morphology for improved charge transport, and exploring the role of bithiazole in more complex applications such as thermoelectrics and bioelectronics.

References

- Synergistic Use of Bithiazole and Pyridinyl Substitution for Effective Electron Transport Polymer M

-

Bithiazole Dicarboxylate Ester: An Easily Accessible Electron-Deficient Building Unit for π-Conjugated Polymers Enabling Electron Transport. Macromolecules. [Link]

-

Design, Synthesis and Characterization of Fused Bithiazole- and Dithiophene-Based Low Bandgap Thienylenevinylene Copolymers. Polymer Chemistry. [Link]

- Molecular Engineering of Nonhalogenated Solution-Processable Bithiazole-Based Electron-Transport Polymeric Semiconductors. (URL not available)

-

Bithiazole: An Intriguing Electron-Deficient Building for Plastic Electronic Applications. PubMed. [Link]

-

Exploiting the Properties and Reactivity of Thiazoles in the Design of Conjugated Materials. UWSpace. [Link]

- An In-depth Technical Guide on the HOMO-LUMO Levels of 2,5-Bis(2-thienyl)

- Bithiazole an Intriguing Electron Deficient Building for Plastic Electronic Applic

-

Chemical structures of organic semiconductors comprising of fusedbithiazole/bithiophene and bithiazole M28 moieties. ResearchGate. [Link]

- Bithiazole: An Intriguing Electron-Deficient Building for Plastic Electronic Applic

- Bithiazole: An Intriguing Electron-Deficient Building for Plastic Electronic Applic

-

Electron Transport in Bithiophene−Bithiazole Based Metallopolymers. The Journal of Physical Chemistry B. [Link]

-

Design, synthesis and characterization of fused bithiazole- and dithiophene-based low bandgap thienylenevinylene copolymers. OSTI.GOV. [Link]

-

Design, synthesis and characterization of fused bithiazole- and dithiophene-based low bandgap thienylenevinylene copolymers. Polymer Chemistry. [Link]

- Design, synthesis and characterization of fused bithiazole- And dithiophene-based low bandgap thienylenevinylene copolymers. Hamad Bin Khalifa University. (URL not available)

- Application Notes and Protocols: The Role of 4,5'-Bithiazole in Organic Semiconductors. Benchchem. (URL not available)

-

HOMO and LUMO frontier orbitals of benzothiadiazoles 5-12 at the B3LYP/6-31G** level for C, N, S, and H. ResearchGate. [Link]

-

Synthesis and Evaluation of Bithiazole Derivatives As Potential α-Sarcoglycan Correctors. ACS Medicinal Chemistry Letters. [Link]

-

Molecular analysis of vibrational and structural characteristics in bi-thiazole derivatives. ResearchGate. [Link]

-

Different levels of HOMO‐LUMO orbitals with energy gaps. ResearchGate. [Link]

- STRUCTURAL HOMO-LUMO,MEP ANALYSIS AND MULLIKEN CHARGES OF THIAZOLE DERIVATIVE. International Research Journal of Education and Technology. (URL not available)

-

Do HOMO–LUMO Energy Levels and Band Gaps Provide Sufficient Understanding of Dye-Sensitizer Activity Trends for Water Purification?. National Institutes of Health. [Link]

-

Spectroscopic studies of bithiazole oligomers and related polymers. ResearchGate. [Link]

-

Investigation of the Effect of Substituents on Electronic and Charge Transport Properties of Benzothiazole Derivatives. MDPI. [Link]

-

Tuning the dimensionality of functional thiazolo[5,4-d]thiazole based supramolecular polymers via competitive interactions. PubMed Central. [Link]

-

Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. MDPI. [Link]

-

Charge carrier transport in two-dimensional benzimidazole-based perovskites. Materials Horizons. [Link]

-

Biological contexts for DNA charge transport chemistry. PubMed. [Link]

-

Binding of bleomycin to DNA: intercalation of the bithiazole rings. PubMed. [Link]

Sources

- 1. Bithiazole: An Intriguing Electron-Deficient Building for Plastic Electronic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. files01.core.ac.uk [files01.core.ac.uk]

- 3. elmi.hbku.edu.qa [elmi.hbku.edu.qa]

- 4. pubs.acs.org [pubs.acs.org]

- 5. bradleydrose.com [bradleydrose.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. irjweb.com [irjweb.com]

- 8. par.nsf.gov [par.nsf.gov]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. Design, synthesis and characterization of fused bithiazole- and dithiophene-based low bandgap thienylenevinylene copolymers (Journal Article) | OSTI.GOV [osti.gov]

- 11. Design, synthesis and characterization of fused bithiazole- and dithiophene-based low bandgap thienylenevinylene copolymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. elmi.hbku.edu.qa [elmi.hbku.edu.qa]

- 13. uwspace.uwaterloo.ca [uwspace.uwaterloo.ca]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

solubility of 5,5'-Dibromo-4,4'-dihexyl-2,2'-bithiazole in common organic solvents

An In-depth Technical Guide to the Solubility of 5,5'-Dibromo-4,4'-dihexyl-2,2'-bithiazole in Common Organic Solvents

Introduction: The Critical Role of Solubility in Advanced Material Synthesis

This compound is a key building block in the synthesis of advanced organic electronic materials. Its chemical structure, featuring a π-conjugated bithiazole core functionalized with flexible hexyl chains and reactive bromine atoms, makes it a versatile precursor for creating high-performance polymers and small molecules used in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The bithiazole unit is known for its electron-deficient nature, which is beneficial for creating materials with good electron-accepting properties[1].

The solubility of this intermediate is a paramount consideration for its practical application. Efficient purification, reaction kinetics, and, ultimately, the solution-based processing of the final materials are all critically dependent on its ability to dissolve in common organic solvents. The inclusion of two hexyl groups at the 4 and 4' positions is a deliberate synthetic strategy aimed at enhancing solubility, a common practice for overcoming the poor solubility often associated with rigid, planar aromatic molecules[2][3]. This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of this compound, offering a predictive framework and experimental protocols for researchers in the field.

Theoretical Framework: Understanding the Drivers of Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules. For a molecule like this compound, a combination of factors comes into play:

-

The Aromatic Bithiazole Core: This large, rigid, and electron-deficient core is the primary contributor to the molecule's solid-state packing forces (π-π stacking). Overcoming these forces requires a solvent that can effectively solvate the aromatic system.

-

The Hexyl Side Chains: These nonpolar alkyl chains significantly disrupt the intermolecular packing of the bithiazole cores. This disruption lowers the lattice energy of the solid, making it easier for solvent molecules to surround and dissolve the individual molecules. Furthermore, these chains provide favorable van der Waals interactions with nonpolar and moderately polar solvents.

-

The Bromo-Functional Groups: The bromine atoms add to the molecular weight and introduce polar C-Br bonds, which can participate in dipole-dipole interactions.

A useful tool for predicting solubility is the Hansen Solubility Parameters (HSP) framework, which decomposes the total Hildebrand solubility parameter (δt) into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH). A solute is most likely to dissolve in a solvent with similar HSP values. While the exact HSP values for this compound are not published, we can infer its likely solubility profile by considering its constituent parts. The bithiazole core would contribute to the δP and δD values, while the hexyl chains would dominate the δD component.

Predicted Solubility Profile in Common Organic Solvents

Based on the structural analysis and established knowledge of similar organic semiconductor precursors, a qualitative solubility profile can be predicted. This serves as a starting point for solvent screening in synthesis and purification.

| Solvent | Solvent Class | Predicted Solubility | Rationale |

| Chloroform (CHCl₃) | Chlorinated Hydrocarbon | High | Excellent balance of polarity and dispersiveness to solvate both the aromatic core and the alkyl chains. |

| Dichloromethane (DCM) | Chlorinated Hydrocarbon | High | Similar to chloroform, effective at dissolving a wide range of organic molecules. |

| Tetrahydrofuran (THF) | Ether | High to Moderate | A good solvent for many conjugated polymers and small molecules, though its lower boiling point can be a drawback. |

| Toluene | Aromatic Hydrocarbon | Moderate | The aromatic nature of toluene allows for favorable π-π interactions with the bithiazole core, while it can also solvate the hexyl chains. Often used as a reaction solvent for Stille and Suzuki couplings of similar compounds[4]. |

| Chlorobenzene | Aromatic Halocarbon | High | A common solvent for processing organic electronic materials due to its high boiling point and excellent solvating power for conjugated systems. |

| o-Dichlorobenzene | Aromatic Halocarbon | High | Similar to chlorobenzene, often used for high-temperature reactions and for achieving high-quality thin films. |

| Hexane | Aliphatic Hydrocarbon | Low to Moderate | The hexyl chains will promote solubility, but the nonpolar nature of hexane is a poor match for the polarizable bithiazole core. |

| Methanol / Ethanol | Alcohol | Very Low | The high polarity and hydrogen-bonding nature of alcohols are incompatible with the largely nonpolar character of the molecule. |

| Acetonitrile | Polar Aprotic | Very Low | The high polarity of acetonitrile makes it a poor solvent for this molecule. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very Low | Similar to acetonitrile, the polarity is too high for effective solvation. |

Experimental Protocol for Quantitative Solubility Determination